Cas no 2228429-50-1 (1-(5-nitrofuran-2-yl)ethane-1,2-diol)

1-(5-nitrofuran-2-yl)ethane-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 1-(5-nitrofuran-2-yl)ethane-1,2-diol
- 2228429-50-1
- EN300-1678004
-
- インチ: 1S/C6H7NO5/c8-3-4(9)5-1-2-6(12-5)7(10)11/h1-2,4,8-9H,3H2
- InChIKey: MHSAALKBNMFEDY-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC=C1C(CO)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 173.03242232g/mol
- どういたいしつりょう: 173.03242232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
1-(5-nitrofuran-2-yl)ethane-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1678004-0.1g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1678004-0.05g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1678004-1g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1678004-10.0g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1678004-2.5g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1678004-5.0g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1678004-10g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1678004-0.25g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1678004-1.0g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1678004-0.5g |
1-(5-nitrofuran-2-yl)ethane-1,2-diol |
2228429-50-1 | 0.5g |
$1234.0 | 2023-09-20 |
1-(5-nitrofuran-2-yl)ethane-1,2-diol 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
1-(5-nitrofuran-2-yl)ethane-1,2-diolに関する追加情報
Recent Advances in the Study of 1-(5-nitrofuran-2-yl)ethane-1,2-diol (CAS: 2228429-50-1): A Comprehensive Research Brief
The compound 1-(5-nitrofuran-2-yl)ethane-1,2-diol (CAS: 2228429-50-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance. Recent studies have highlighted its role as a key intermediate in the development of novel antimicrobial and anticancer agents, leveraging the unique reactivity of the nitrofuran moiety.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-(5-nitrofuran-2-yl)ethane-1,2-diol via a multi-step catalytic process, achieving a yield of 78% with high purity. The research emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Structural modifications, such as the introduction of electron-withdrawing groups at the 2-position, were shown to enhance its bioactivity against drug-resistant bacterial strains, including MRSA and E. coli.
In vitro studies have revealed that 1-(5-nitrofuran-2-yl)ethane-1,2-diol exhibits potent inhibitory effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for microbial DNA replication. A 2024 preprint from BioRxiv further elucidated its mechanism of action, showing that the compound generates reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death. This dual mechanism underscores its potential as a next-generation antibacterial agent, particularly in addressing antibiotic resistance.
Beyond antimicrobial applications, recent investigations have explored the anticancer properties of this compound. A collaborative study between the University of Cambridge and the National Cancer Institute (2024) reported that 1-(5-nitrofuran-2-yl)ethane-1,2-diol induces apoptosis in triple-negative breast cancer (TNBC) cells by disrupting mitochondrial membrane potential. The compound's selectivity for cancer cells over normal fibroblasts (IC50 ratio of 12:1) suggests a promising therapeutic window, though further in vivo validation is required.
Challenges remain in optimizing the pharmacokinetic profile of 1-(5-nitrofuran-2-yl)ethane-1,2-diol. A 2023 ACS Pharmacology & Translational Science article identified rapid hepatic metabolism as a key limitation, prompting the development of prodrug formulations. Encapsulation in polymeric nanoparticles (e.g., PLGA) has shown a 3-fold increase in plasma half-life in murine models, addressing bioavailability concerns while maintaining efficacy.
In conclusion, 1-(5-nitrofuran-2-yl)ethane-1,2-diol represents a versatile scaffold with dual antimicrobial and anticancer potential. Future research should prioritize structure-activity relationship (SAR) studies to refine its selectivity and mitigate off-target effects. Clinical translation will depend on overcoming metabolic instability, where advanced drug delivery systems may play a pivotal role. This compound exemplifies the convergence of synthetic chemistry and biological innovation in modern drug discovery.
2228429-50-1 (1-(5-nitrofuran-2-yl)ethane-1,2-diol) 関連製品
- 2007828-04-6([2-(Cyclohex-3-en-1-yl)ethyl](propan-2-yl)amine)
- 616238-78-9(methyl 7-aminobenzothiophene-2-carboxylate)
- 2305529-01-3(N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide)
- 2137812-71-4(Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl-)
- 1805947-12-9(4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride)
- 1805170-98-2(3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid)
- 850910-95-1(4-(azepane-1-sulfonyl)-N-(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 866319-00-8(5-Fluoro-1H-pyrrolo[2,3-b]pyridine)
- 2097924-16-6(4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine)
- 2580251-64-3(2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid)




